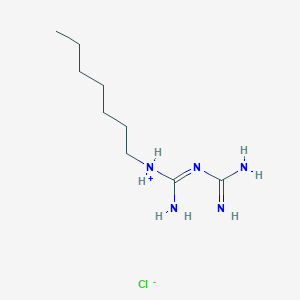
1-Heptylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical and antimicrobial fields. This compound is characterized by the presence of a heptyl group attached to the biguanide moiety, which is further stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylbiguanide hydrochloride can be synthesized through a multi-step process involving the reaction of heptylamine with cyanoguanidine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Heptylamine reacts with cyanoguanidine in the presence of hydrochloric acid to form 1-heptylbiguanide.
Step 2: The resulting 1-heptylbiguanide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Heptylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the biguanide moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heptyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of heptylimines or heptylnitriles.
Reduction: Formation of heptylamines.
Substitution: Introduction of halogenated heptyl derivatives.
Scientific Research Applications
1-Heptylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential use in treating infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 1-heptylbiguanide hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the cationic nature of the biguanide moiety, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Metformin: A well-known biguanide used as an antihyperglycemic agent.
Chlorhexidine: Another biguanide used as an antiseptic and disinfectant.
Phenylbiguanide: Used in research for its role as a 5-HT3 receptor agonist.
Uniqueness: 1-Heptylbiguanide hydrochloride is unique due to its heptyl group, which imparts specific hydrophobic properties, enhancing its interaction with lipid membranes. This makes it particularly effective as an antimicrobial agent compared to other biguanides.
Properties
CAS No. |
101491-43-4 |
|---|---|
Molecular Formula |
C9H22ClN5 |
Molecular Weight |
235.76 g/mol |
IUPAC Name |
[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride |
InChI |
InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H |
InChI Key |
CRJALOTYDMDZLY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-] |
Canonical SMILES |
CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



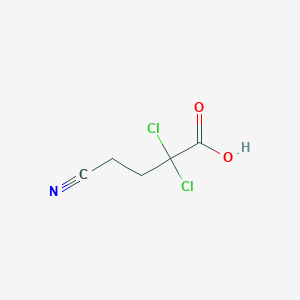
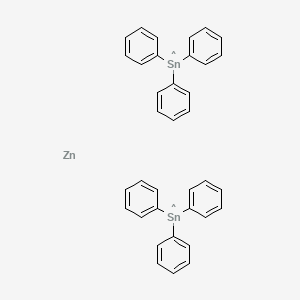

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
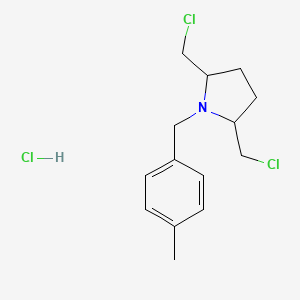
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
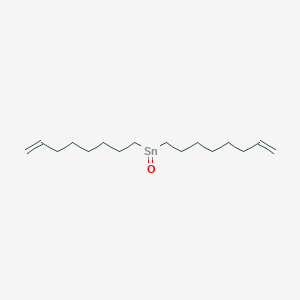
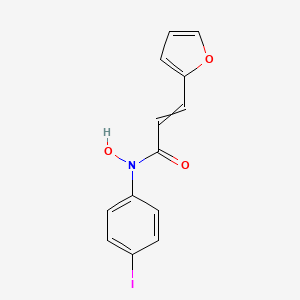


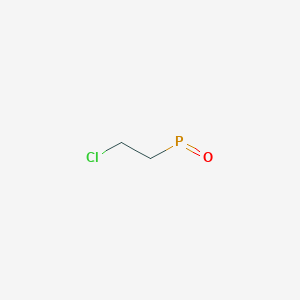
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
